

head-to-head comparison of different commercial sources of NPY (3-36)

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Compound of Interest

Compound Name: Neuropeptide Y (3-36), human

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A Researcher's Guide to Comparing Commercial NPY (3-36) Peptides

For researchers in neuroscience, metabolism, and drug development, Neuropeptide Y (3-36) (NPY (3-36)) is a critical tool for investigating the roles of the NPY system, particularly in pathways mediated by the Y2 and Y5 receptors. The quality and activity of synthetic NPY (3-36) can vary significantly between commercial suppliers, potentially impacting experimental reproducibility and the validity of research findings. This guide provides a comprehensive framework for a head-to-head comparison of NPY (3-36) from different commercial sources, complete with detailed experimental protocols and data presentation formats.

Identifying Commercial Sources

A number of biotechnology companies supply NPY (3-36) for research purposes. Notable suppliers include:

- Abcepta
- Bachem
- Caltag Medsystems
- GenScript



- GlpBio
- MedChemExpress
- Peptide Institute, Inc.
- R&D Systems (a Bio-Techne brand)
- Sigma-Aldrich (Merck)
- Tocris Bioscience (a Bio-Techne brand)

When selecting suppliers for comparison, it is advisable to obtain the Certificate of Analysis (CofA) for the specific lot of the peptide you intend to purchase. This document provides initial quality control data from the manufacturer.

Framework for Comparison: Key Performance Metrics

A thorough comparison should be based on empirical data generated in your own laboratory. The two primary areas for evaluation are (1) peptide purity and identity and (2) biological activity.

2.1. Purity and Identity Verification

The purity of a synthetic peptide is crucial, as impurities can interfere with biological assays, leading to inaccurate results.[1] The identity ensures that the peptide has the correct molecular weight and sequence.

Data from Certificate of Analysis

Before performing in-house tests, a review of the supplier's Certificate of Analysis is the first step. Key parameters to compare are summarized below.



Parameter	Method	Ideal Specification	Importance
Purity	HPLC	>95% (Acceptable) >98% (High Quality)	Ensures that the observed biological effect is due to the target peptide.
Identity	Mass Spec (MS)	Measured Molecular Weight matches Theoretical Molecular Weight	Confirms that the correct peptide was synthesized.
Appearance	Visual	White, lyophilized powder	Indicates proper synthesis and handling.
Solubility	As specified	Clear solution at a given concentration	Ensures the peptide can be properly prepared for experiments.

In-House Verification: Analytical Experimental Protocols

It is best practice to independently verify the purity and identity of the peptide upon receipt.[2] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the standard methods for this purpose.[1]

Protocol 1: Purity and Identity Analysis by LC-MS

This protocol combines the separation power of liquid chromatography with the mass analysis capability of mass spectrometry to confirm both the purity and molecular weight of the NPY (3-36) peptide.[3]

Materials:

- NPY (3-36) samples from different commercial suppliers.
- Solvent A: 0.1% Formic Acid in Water.



- Solvent B: 0.1% Formic Acid in Acetonitrile.
- C18 HPLC column suitable for peptide separation.
- LC-MS system (e.g., Agilent, Waters, Thermo Fisher Scientific).

Procedure:

- Sample Preparation: Reconstitute lyophilized NPY (3-36) from each supplier in Solvent A to a final concentration of 1 mg/mL.
- Chromatographic Separation:
 - \circ Inject 5-10 µL of the sample onto the C18 column.
 - Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 0.3-1.0 mL/min).
 - Monitor the elution profile using a UV detector at 214 nm and 280 nm.
- Mass Spectrometry Analysis:
 - Divert the column eluent to the mass spectrometer.
 - Acquire mass spectra in positive ion mode over a mass-to-charge (m/z) range that includes the expected ions of NPY (3-36) (Theoretical MW: ~4011.5 Da).
- Data Analysis:
 - Purity: Integrate the peak area of the main peptide peak in the UV chromatogram.
 Calculate purity as (Area of main peak / Total area of all peaks) x 100%.
 - Identity: Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight. Compare this to the theoretical molecular weight of NPY (3-36).

Data Presentation:

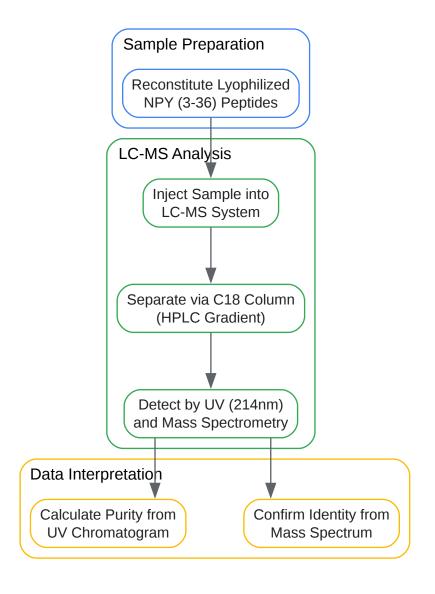
The results from this analysis should be compiled into a clear, comparative table.



Supplier	Lot Number	Stated Purity (CofA)	Measured Purity (HPLC, %)	Theoretical MW (Da)	Measured MW (Da)
Supplier A	XXXXX	>98%	98.5%	4011.5	4011.4
Supplier B	YYYYY	>95%	96.2%	4011.5	4011.6
Supplier C	ZZZZZ	>97%	94.8%	4011.5	4011.5

Mandatory Visualization:







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References

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